N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide
Description
N-{[3-(4-Methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide is a heterocyclic compound featuring a 5-membered isoxazole ring substituted with a 4-methoxyphenyl group at position 2. The methyl group on the isoxazole is further functionalized with a 2-(1-pyrrolidinyl)acetamide moiety. This structural complexity confers unique physicochemical properties, making it a candidate for pharmacological investigations, particularly in oncology and receptor modulation. Its synthesis typically involves multi-step reactions, including cyclization and substitution, as inferred from analogous compounds (e.g., ).
Properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-22-14-6-4-13(5-7-14)16-10-15(23-19-16)11-18-17(21)12-20-8-2-3-9-20/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMDDNMKBQBJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of a β-keto ester with hydroxylamine to form the isoxazole core. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the isoxazole derivative with 2-(1-pyrrolidinyl)acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The isoxazole ring can be reduced under specific conditions to form an isoxazoline or an isoxazolidine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents are commonly used.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of isoxazoline or isoxazolidine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Chlorophenyl Isoxazole Derivative
- Compound : N-{[3-(4-Chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide (CAS: 338749-79-4)
- Key Difference : Substitution of the 4-methoxyphenyl group with 4-chlorophenyl.
- Impact : The electron-withdrawing Cl group may enhance metabolic stability but reduce solubility compared to the methoxy group. This compound has been discontinued commercially ().
Thiazole and Thiadiazole Derivatives
- Compound : N-[3-(4-Methoxyphenyl)-[1,2,4]thiadiazol-5-yl]acetamide (53) and N-[4-(3,4,5-trimethoxyphenyl)-5-(pyridin-4-yl)thiazol-2-yl]-acetamide (54)
- Key Differences : Replacement of isoxazole with thiadiazole or thiazole rings.
- Impact: Thiadiazole derivative 53 exhibited potent A3 adenosine receptor (A3AR) antagonism (Ki = 0.79 nM), while thiazole derivative 54 showed subnanomolar affinity (Ki = 0.4 nM) with >1000-fold selectivity over other adenosine receptors .
Pharmacological Activity Comparison
Anticancer Activity
- Analysis: The target compound’s isoxazole core may offer distinct steric and electronic interactions compared to quinazoline or thiazolidinone derivatives. Compound 38’s high activity suggests that combining 4-methoxyphenyl with sulfonyl-pyrrolidinyl groups enhances cytotoxicity .
Receptor Modulation
- A3 Adenosine Receptor (A3AR) Antagonists: Thiadiazole derivative 53 (Ki = 0.79 nM) and thiazole derivative 54 (Ki = 0.4 nM) demonstrate that small heterocyclic changes significantly impact receptor affinity. The target compound’s pyrrolidinyl acetamide may mimic these interactions but lacks direct A3AR data .
Stability and Reactivity
Biological Activity
N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring, a methoxyphenyl group, and a pyrrolidinyl acetamide moiety. Its chemical formula is , with a molecular weight of approximately 262.32 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It can bind to specific receptors, influencing cellular signaling pathways that regulate physiological processes.
Anticancer Activity
Research has indicated that derivatives of isoxazole, including this compound, exhibit significant cytotoxic effects on cancer cell lines. A study evaluating the toxicity of related compounds showed IC50 values ranging from 86 to 755 μM against human promyelocytic leukemia cells (HL-60) using the MTT reduction method. Notably, certain derivatives induced apoptosis and cell cycle arrest by modulating the expression of genes such as Bcl-2 and p21^WAF-1 .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Isoxazole (3) | 86 | Induces apoptosis |
| Isoxazole (6) | 755 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's structural features allow it to interact with inflammatory mediators. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, although further research is needed to elucidate the specific pathways involved.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the phenyl and isoxazole rings significantly influence biological activity. For instance, variations in substituents on the phenyl ring can enhance or diminish the compound's potency as an EPAC antagonist, which plays a crucial role in various intracellular signaling processes .
Key Findings from SAR Studies
- Substituent Positioning : Substituents at the 3-, 4-, and 5-positions on the phenyl ring were found to be critical for enhancing biological activity.
- Isoxazole Modifications : Alterations at the 5-position of the isoxazole moiety can lead to more potent derivatives.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A study focused on its effects on HL-60 cells demonstrated that treatment with this compound led to significant apoptosis through modulation of key regulatory proteins involved in cell survival.
- Inflammation Model : In animal models of inflammation, administration of related isoxazole derivatives resulted in decreased edema and reduced levels of inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
